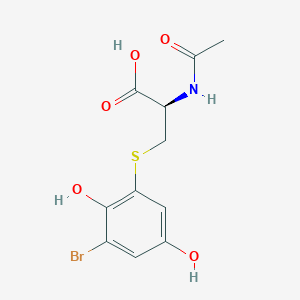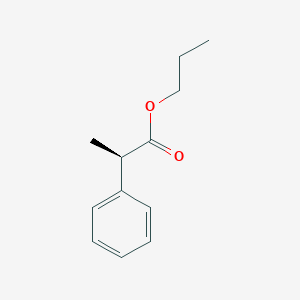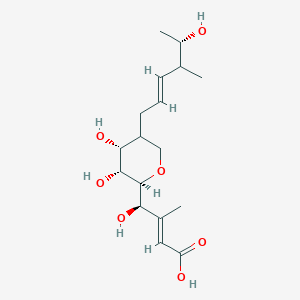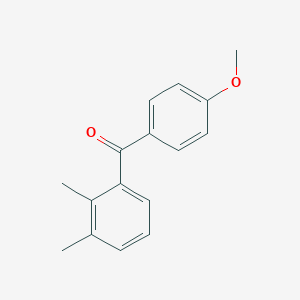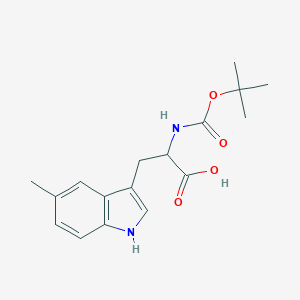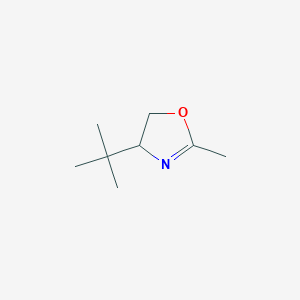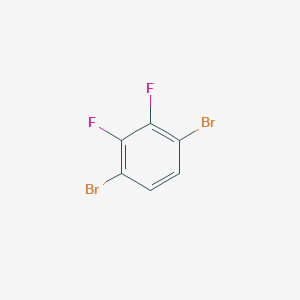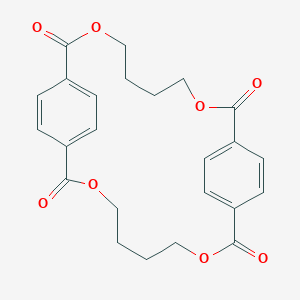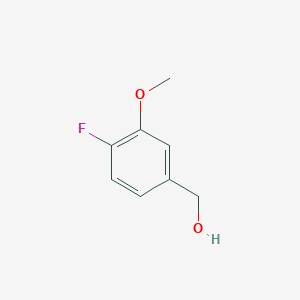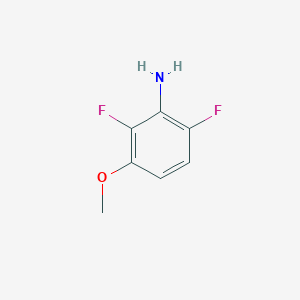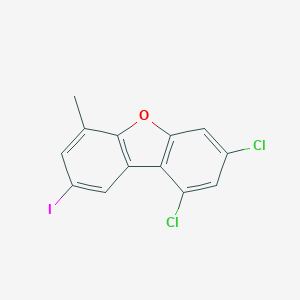
6-Methyl-8-iodo-1,3-dichlordibenzofuran
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Methyl-8-iodo-1,3-dichlordibenzofuran (MIDBF) is a synthetic compound that has been extensively studied for its potential applications in scientific research. This compound belongs to the class of organic compounds known as dibenzofurans, which are characterized by a fused ring structure containing two benzene rings and one oxygen atom. MIDBF is of particular interest due to its unique chemical properties, which make it an ideal candidate for use in a variety of research applications.
作用機序
The mechanism of action of 6-Methyl-8-iodo-1,3-dichlordibenzofuran is not well understood, but it is believed to involve the interaction of the compound with specific biomolecules, such as nucleic acids and metal ions. The presence of the iodine and chlorine atoms in the compound may also play a role in its activity, as these atoms are known to have strong electron-withdrawing effects that can affect the reactivity and binding properties of the molecule.
生化学的および生理学的効果
The biochemical and physiological effects of 6-Methyl-8-iodo-1,3-dichlordibenzofuran are not well characterized, but studies have shown that the compound can interact with DNA and RNA, potentially leading to changes in gene expression and cellular function. Additionally, 6-Methyl-8-iodo-1,3-dichlordibenzofuran has been shown to exhibit cytotoxic activity against certain cancer cell lines, suggesting that it may have potential as an anticancer agent.
実験室実験の利点と制限
One of the major advantages of using 6-Methyl-8-iodo-1,3-dichlordibenzofuran in scientific research is its unique chemical properties, which make it an ideal candidate for use in a variety of applications. Additionally, the compound is relatively easy to synthesize and purify, making it readily available for use in laboratory experiments. However, one limitation of 6-Methyl-8-iodo-1,3-dichlordibenzofuran is its potential toxicity, which could limit its use in certain applications or require additional safety precautions.
将来の方向性
There are many potential future directions for research involving 6-Methyl-8-iodo-1,3-dichlordibenzofuran. One promising area of research is the development of new fluorescent probes based on the structure of 6-Methyl-8-iodo-1,3-dichlordibenzofuran, which could be used for imaging a wide range of biological systems. Additionally, further studies are needed to better understand the mechanism of action of 6-Methyl-8-iodo-1,3-dichlordibenzofuran and its potential applications in drug discovery and development. Finally, the development of new synthesis methods for 6-Methyl-8-iodo-1,3-dichlordibenzofuran could lead to improved yields and purity, making the compound more widely available for use in scientific research.
合成法
6-Methyl-8-iodo-1,3-dichlordibenzofuran can be synthesized using a variety of methods, including the Suzuki-Miyaura cross-coupling reaction and the Ullmann reaction. In the Suzuki-Miyaura reaction, a boronic acid derivative is reacted with an aryl halide in the presence of a palladium catalyst to form the desired product. The Ullmann reaction involves the coupling of two aryl halides in the presence of a copper catalyst. Both of these methods have been successfully used to synthesize 6-Methyl-8-iodo-1,3-dichlordibenzofuran with high yields and purity.
科学的研究の応用
6-Methyl-8-iodo-1,3-dichlordibenzofuran has been extensively studied for its potential applications in scientific research. One of the most promising areas of research involves the use of 6-Methyl-8-iodo-1,3-dichlordibenzofuran as a fluorescent probe for imaging biological systems. 6-Methyl-8-iodo-1,3-dichlordibenzofuran has been shown to selectively bind to DNA and RNA, making it an ideal candidate for use in fluorescence-based imaging techniques. Additionally, 6-Methyl-8-iodo-1,3-dichlordibenzofuran has been shown to exhibit strong fluorescence in the presence of certain metal ions, such as copper and zinc, which could be used to develop sensors for detecting these ions in biological samples.
特性
CAS番号 |
132194-83-3 |
|---|---|
製品名 |
6-Methyl-8-iodo-1,3-dichlordibenzofuran |
分子式 |
C13H7Cl2IO |
分子量 |
377 g/mol |
IUPAC名 |
1,3-dichloro-8-iodo-6-methyldibenzofuran |
InChI |
InChI=1S/C13H7Cl2IO/c1-6-2-8(16)5-9-12-10(15)3-7(14)4-11(12)17-13(6)9/h2-5H,1H3 |
InChIキー |
OBPNDBUBANGTHF-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC2=C1OC3=C2C(=CC(=C3)Cl)Cl)I |
正規SMILES |
CC1=CC(=CC2=C1OC3=C2C(=CC(=C3)Cl)Cl)I |
その他のCAS番号 |
132194-83-3 |
同義語 |
6-methyl-8-iodo-1,3-dichlordibenzofuran IMCDF |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![5,6,7,8-Tetrahydro-2H-pyrazolo[3,4-b]quinolin-4-amine](/img/structure/B138179.png)
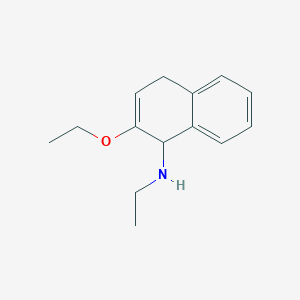
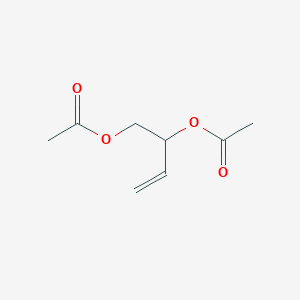
![5-Iodo-1H-benzo[d]imidazole-2(3H)-thione](/img/structure/B138183.png)
